N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a complex organic compound characterized by the presence of a thiazole ring, a chlorobenzyl group, and a pyrrolidinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula for this compound is , with a molecular weight of 363.8 g/mol. The IUPAC name reflects its structural complexity, indicating the various functional groups present within the molecule.
This compound can be sourced from chemical suppliers and is classified as an organic thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The chlorobenzyl group enhances its reactivity and potential biological activity, while the pyrrolidinone moiety contributes to its pharmacological properties.
The synthesis of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves several key steps:
The molecular structure of N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 363.8 g/mol |
IUPAC Name | N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
InChI | InChI=1S/C16H14ClN3O3S/c17-11... |
InChI Key | DBCFCPZLYWYBSI-UHFFFAOYSA-N |
Canonical SMILES | C1CC(=O)N(C1=O)CC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl |
N-[5-(3-chlor
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0